6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene derivative followed by the introduction of the carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final step involves the coupling of the brominated chromene with 4-methylphenylamine under acidic or basic conditions to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different oxidation states of the chromene core.
Scientific Research Applications
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-2-oxochromene-3-carboxamide
- N-(4-Methylphenyl)-2-oxochromene-3-carboxamide
- 6,8-Dibromo-N-phenyl-2-oxochromene-3-carboxamide
Uniqueness
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide is unique due to the presence of both bromine atoms and the 4-methylphenyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,8-dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO3/c1-9-2-4-12(5-3-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPCEKSYNDPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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